molecular formula C15H17N3O B1224875 5-methyl-N-(4-propan-2-ylphenyl)-2-pyrazinecarboxamide

5-methyl-N-(4-propan-2-ylphenyl)-2-pyrazinecarboxamide

Cat. No. B1224875
M. Wt: 255.31 g/mol
InChI Key: JTBCFXDDIDPNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(4-propan-2-ylphenyl)-2-pyrazinecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Behavior of Pyrazine Derivatives

Tales of the Unexpected in Synthesis of Polyfunctional Heteroaromatics : This review highlights the synthesis of novel functionalized heteroaromatic compounds, including pyrazine derivatives, emphasizing the discovery of new rearrangements and corrections of previously misassigned structures. It showcases the complex behavior of pyrazine derivatives in chemical reactions, leading to unexpected outcomes and novel compounds (Moustafa et al., 2017).

Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds : Focusing on the synthesis of pyranopyrimidine scaffolds, this study illustrates the role of hybrid catalysts in the formation of pyrazine derivatives. It covers the mechanisms and recyclability of catalysts in creating structurally complex and functionally diverse pyrazine-based molecules (Parmar, Vala, & Patel, 2023).

Applications of Pyrazine Derivatives

Pyrazine Derivatives A Patent Review

: This review surveys patents on pyrazine derivatives with pharmacological activity, demonstrating their significant potential in developing new pharmaceuticals due to their diverse biological effects. The focus on protein kinase inhibitors and β-secretase inhibitors for treating Alzheimer’s disease exemplifies the broad application spectrum of pyrazine derivatives (Doležal & Zítko, 2015).

High Energy Density Material (HEDM) – Progress in Research on Azine Energetic Compounds : Examining high-nitrogen azine energetic materials, including pyrazine energetic compounds, this paper discusses their application in propellants, mixed explosives, and gas generators. The study underscores the significance of pyrazine derivatives in enhancing burning rates, reducing sensitivity, and improving detonation performance, indicating their potential in energetic material applications (Yongjin & Shuhong, 2019).

properties

Product Name

5-methyl-N-(4-propan-2-ylphenyl)-2-pyrazinecarboxamide

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10(2)12-4-6-13(7-5-12)18-15(19)14-9-16-11(3)8-17-14/h4-10H,1-3H3,(H,18,19)

InChI Key

JTBCFXDDIDPNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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